molecular formula C19H15N3O4 B5513303 N-[(E)-naphthalen-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide

N-[(E)-naphthalen-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide

Cat. No.: B5513303
M. Wt: 349.3 g/mol
InChI Key: XENNMTOXUDQGBE-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-naphthalen-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide is a complex organic compound that features a naphthalene ring, a nitrophenoxy group, and an acetamide moiety

Properties

IUPAC Name

N-[(E)-naphthalen-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-19(13-26-18-9-7-17(8-10-18)22(24)25)21-20-12-14-5-6-15-3-1-2-4-16(15)11-14/h1-12H,13H2,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENNMTOXUDQGBE-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-naphthalen-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide typically involves the condensation of naphthalen-2-ylmethylideneamine with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-naphthalen-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxidized products.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-[(E)-naphthalen-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-naphthalen-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-ylmethylideneamine: Shares the naphthalene moiety but lacks the nitrophenoxy group.

    2-(4-nitrophenoxy)acetyl chloride: Contains the nitrophenoxy group but lacks the naphthalene moiety.

Uniqueness

N-[(E)-naphthalen-2-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide is unique due to the combination of the naphthalene ring and the nitrophenoxy group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.